(S)-(-)-1-(4-Methoxyphenyl)ethyl isocyanate
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Overview
Description
(S)-(-)-1-(4-Methoxyphenyl)ethyl isocyanate is an organic compound characterized by the presence of an isocyanate group attached to a chiral center. The compound is notable for its applications in various chemical reactions and its utility in scientific research.
Scientific Research Applications
(S)-(-)-1-(4-Methoxyphenyl)ethyl isocyanate is used in various scientific research applications, including:
Chemistry: As a reagent for the synthesis of ureas and carbamates.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of polyurethanes and other polymers.
Safety and Hazards
Mechanism of Action
Target of Action
Isocyanates, in general, can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . For example, methoxyphenyl isocyanates have been used for the protection/deprotection of amino groups .
Mode of Action
Isocyanates react with amines to form urea linkages . This reaction is often used to protect amino groups during chemical synthesis, with the urea linkage being stable under acidic, alkaline, and aqueous conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-1-(4-Methoxyphenyl)ethyl isocyanate typically involves the reaction of (S)-(-)-1-(4-Methoxyphenyl)ethylamine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group without unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of safer phosgene substitutes such as diphosgene or triphosgene. These methods are designed to minimize the risks associated with handling phosgene while maintaining high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-1-(4-Methoxyphenyl)ethyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Similar in structure but lacks the chiral center.
4-Methoxyphenylacetic acid: Contains a methoxyphenyl group but differs in functional groups and reactivity.
Uniqueness
(S)-(-)-1-(4-Methoxyphenyl)ethyl isocyanate is unique due to the presence of a chiral center, which imparts specific stereochemical properties. This chiral nature can influence the reactivity and interactions of the compound in various chemical and biological contexts.
Properties
IUPAC Name |
1-[(1S)-1-isocyanatoethyl]-4-methoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8(11-7-12)9-3-5-10(13-2)6-4-9/h3-6,8H,1-2H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNKKJUXEYSETC-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N=C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC)N=C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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